molecular formula C24H26N6O B11234607 N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11234607
M. Wt: 414.5 g/mol
InChI Key: CKGFYTIVOUWRHJ-UHFFFAOYSA-N
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Description

Product Overview N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule with a molecular formula of C18H22N6O and a molecular weight of 338.4 g/mol . This compound is built on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine core scaffold, a structure known to be of significant interest in medicinal chemistry due to its similarity to purine bases . Research Context and Potential Applications While specific biological data for this compound is not publicly documented, pyrazolo[3,4-d]pyrimidine derivatives are widely investigated in pharmaceutical research for their potential as kinase inhibitors . Related analogues have been explored as potent inhibitors of mycobacterial ATP synthase for the treatment of tuberculosis, highlighting the therapeutic relevance of this chemical class . The structure of this compound, featuring a 4-methoxyphenyl group and a 3-methylpiperidine substituent, suggests it is a candidate for structure-activity relationship (SAR) studies in various drug discovery programs, particularly those targeting enzymatic pathways. Usage Note This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H26N6O/c1-17-7-6-14-29(16-17)24-27-22(26-18-10-12-20(31-2)13-11-18)21-15-25-30(23(21)28-24)19-8-4-3-5-9-19/h3-5,8-13,15,17H,6-7,14,16H2,1-2H3,(H,26,27,28)

InChI Key

CKGFYTIVOUWRHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the methoxyphenyl, methylpiperidinyl, and phenyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Pharmaceutical Development

N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its therapeutic properties. It shows promise as a lead compound in drug discovery targeting various diseases, particularly in oncology and neurology. Studies suggest that its structure may facilitate interactions with biological targets involved in disease pathways.

Biochemical Research

This compound is utilized in studies focusing on enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it valuable for understanding complex biochemical processes and developing targeted therapies. For instance, researchers have explored its effects on specific enzymes linked to inflammatory responses and cancer progression.

Material Science

The unique properties of this compound allow it to be employed in the creation of advanced materials, such as organic semiconductors. These materials are crucial for applications in electronics and photonics, where they can enhance device performance.

Analytical Chemistry

In analytical applications, this compound can serve as a standard reference in chromatographic techniques. Its use helps ensure accurate quantification of similar compounds across various samples, facilitating quality control and research consistency.

Agrochemical Applications

Research is ongoing into the potential of this compound as a bioactive agent in agricultural formulations. Its properties may contribute to enhanced crop protection and yield by acting against pests or diseases affecting crops.

Case Study 1: Anti-inflammatory Activity

A study conducted by Abd El-Salam et al. synthesized several pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory properties. The compounds were evaluated for their effectiveness in reducing carrageenan-induced edema in animal models. Results indicated that some derivatives exhibited significant anti-inflammatory effects with lower toxicity compared to traditional medications like Diclofenac .

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry explored the enzyme inhibitory potential of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The study highlighted the compound's ability to inhibit specific kinases associated with cancer cell proliferation, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound 4-Methoxyphenyl (position 4); 3-Methylpiperidinyl (position 6); Phenyl (position 1) Not explicitly provided (inferred: ~C24H25N7O) ~435 (estimated) Reference compound
N-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl (position 4); 4-Methylpiperazinyl (position 6) C22H22ClN7 419.9 Chlorine substitution reduces solubility; piperazinyl increases polarity
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 3-Chloro-4-methoxyphenyl (position 4); 4-Benzylpiperazinyl (position 6); Methyl (position 1) C24H26ClN7O 463.96 Benzyl group adds bulk; chloro-methoxy substitution enhances halogen bonding
N-(3,4-Dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3,4-Dimethylphenyl (position 4); 4-Phenylpiperazinyl (position 6) C29H29N7 475.6 Increased steric hindrance from phenylpiperazinyl; dimethylphenyl enhances hydrophobicity
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenoxyphenyl (position 3); Piperidin-3-yl (position 1) C22H22N6O 386.45 Stereochemistry (R-configuration) may influence target binding

Key Observations:

Position 4 Substituents: The 4-methoxyphenyl group in the target compound likely improves solubility compared to chlorophenyl () and dimethylphenyl () analogs .

Position 6 Modifications :

  • The 3-methylpiperidinyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility.
  • Piperazinyl derivatives (e.g., 4-methylpiperazinyl in ) introduce polar nitrogen atoms, which may improve water solubility but reduce blood-brain barrier penetration .

Pharmacokinetic Considerations

  • Lipophilicity: The 3-methylpiperidinyl group (logP ~2.5 estimated) may offer better tissue distribution compared to morpholinoethyl (logP ~1.8 in ) .

Biological Activity

N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the methoxyphenyl and piperidine moieties contributes to its biological profile.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer effects across various cancer cell lines. Notable findings include:

  • Inhibition of Tumor Growth : The compound has demonstrated significant inhibition of tumor growth in MCF-7 breast cancer cells, with IC50 values indicating effectiveness at low concentrations (0.3–24 µM) .
  • Induction of Apoptosis : It effectively induces apoptosis in cancer cells, which is crucial for therapeutic efficacy .
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle, leading to DNA fragmentation and subsequent cell death in various cancer models .

Molecular docking studies suggest that the compound interacts with key protein targets involved in cancer progression. Its structural similarity to ATP allows it to act as a bioisosteric replacement, maintaining essential interactions within kinase domains . This mechanism underpins its role as a dual inhibitor of EGFR and VGFR2, two critical pathways in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For instance:

Structural FeatureBiological Activity
Methoxyphenyl groupEnhances anticancer activity
Piperidine moietyIncreases selectivity towards targets
Variations in substitution patternsAlters potency and selectivity

Case Studies

  • MCF-7 Cell Line Study : In a study focusing on MCF-7 cells, the compound inhibited cell migration and induced apoptosis effectively. The results indicated that the compound could serve as a promising candidate for breast cancer therapy .
  • In Vivo Studies : Preliminary in vivo studies have shown that the compound can reduce tumor size in xenograft models, supporting its potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction efficiency be optimized?

  • Methodology :

  • Microwave-assisted synthesis or solvent-free methods are preferred for improving reaction efficiency and reducing environmental impact .
  • Key intermediates include 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives, which undergo nucleophilic substitution with amines (e.g., 3-methylpiperidine) under reflux conditions.
  • Purification : Use recrystallization from acetonitrile or ethanol, monitored by HPLC (≥95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Essential Techniques :

  • 1H/13C NMR : Assign methoxyphenyl (δ ~3.8 ppm for OCH3) and piperidinyl protons (δ ~1.2–2.8 ppm for CH2/CH3) .
  • IR Spectroscopy : Identify NH stretches (~3100–3300 cm⁻¹) and aromatic C=C vibrations (~1580–1600 cm⁻¹) .
  • HPLC : Monitor reaction progress and purity using C18 columns with acetonitrile/water gradients .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

  • Experimental Design :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Control experiments : Include reference inhibitors (e.g., imatinib for kinases) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity and selectivity?

  • Structure-Activity Relationship (SAR) Analysis :

  • Methoxyphenyl vs. chlorophenyl : Methoxy groups enhance solubility but may reduce binding affinity to hydrophobic enzyme pockets .
  • Piperidinyl substituents : 3-Methylpiperidine improves metabolic stability compared to unsubstituted piperidine .
  • Data-driven approach : Compare IC50 values across analogs using molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding poses .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and binding modes?

  • Methodological Recommendations :

  • Density Functional Theory (DFT) : Calculate geometric parameters (bond lengths, angles) and HOMO-LUMO gaps to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR) in explicit solvent (TIP3P water) for ≥100 ns to assess stability .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 interactions .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Case Study :

  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions) that stabilize bioactive conformations .
  • Example: In N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups) influence binding to hydrophobic pockets .
    • Table : Key Crystallographic Parameters
ParameterValueImpact on Bioactivity
Dihedral angle (pyrimidine-phenyl)12.8° Enhanced planar binding to kinases
Hydrogen bond (N–H⋯N)2.1 Å Stabilizes active conformation

Q. What strategies mitigate synthetic challenges, such as low yields in piperidinyl substitution reactions?

  • Optimization Strategies :

  • Catalyst screening : Test Pd/Cu catalysts for coupling reactions .
  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., decomposition of nitro groups) .
  • Solvent selection : Use DMF or toluene for polar aprotic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across studies?

  • Root Causes :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. A549) or enzyme isoforms.
  • Purity issues : Contaminants from incomplete purification (e.g., residual solvents) may artificially inflate activity .
    • Resolution :
  • Standardized protocols : Adopt CONSORT-like guidelines for biological assays.
  • Cross-validation : Compare HPLC purity data with independent labs .

Methodological Tables

Table 1 : Recommended Synthetic Conditions for Pyrazolo[3,4-d]pyrimidine Derivatives

StepReagents/ConditionsYield Optimization Tips
Core formationMicrowave, 150°C, 30 min Use inert atmosphere (N2/Ar)
Piperidinyl substitution3-Methylpiperidine, DMF, 80°C Pre-dry amines with molecular sieves
PurificationRecrystallization (acetonitrile) Slow cooling to enhance crystal purity

Table 2 : Key Spectroscopic Benchmarks

Functional GroupNMR (δ, ppm) / IR (cm⁻¹)Reference Compound
4-Methoxyphenyl1H: 3.80 (s, OCH3) N-butyl analogs
Pyrazolo[3,4-d]pyrimidine NH1H: 11.89 (s) Polymorphic forms

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